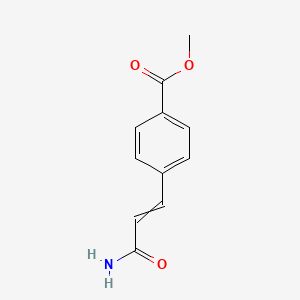![molecular formula C14H17NO4 B14244224 N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine CAS No. 327616-36-4](/img/structure/B14244224.png)
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is a compound that combines an oxolane ring with an L-phenylalanine moiety. The oxolane ring, a four-membered cyclic ether, is known for its stability and reactivity, making it a valuable component in medicinal chemistry . L-phenylalanine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine typically involves the formation of the oxolane ring followed by its attachment to the L-phenylalanine moiety. One common method is the cyclization of a suitable precursor to form the oxolane ring, which is then coupled with L-phenylalanine through amide bond formation . The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxolane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylalanine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenylalanine moiety .
Applications De Recherche Scientifique
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The oxolane ring can interact with enzymes and receptors, potentially inhibiting or activating them. The phenylalanine moiety can be incorporated into proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-benzyl-1-[(2R)-oxolane-2-carbonyl]piperidine-4-carboxamide: This compound also contains an oxolane ring and has similar reactivity and stability.
Oxetane derivatives: These compounds share the oxolane ring structure and have similar chemical properties.
Uniqueness: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is unique due to the combination of the oxolane ring and the L-phenylalanine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
327616-36-4 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-oxolane-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 |
Clé InChI |
HQQZERKHHCYPPS-NWDGAFQWSA-N |
SMILES isomérique |
C1C[C@@H](OC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(OC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


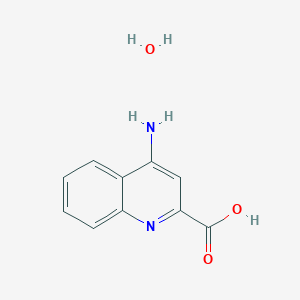
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
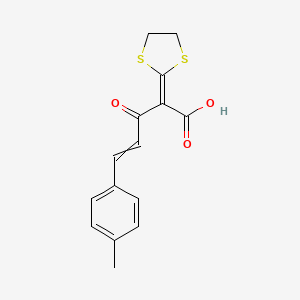
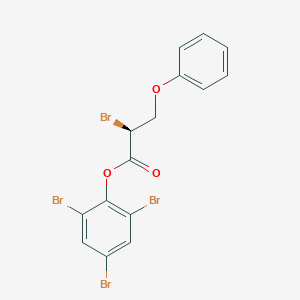
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)


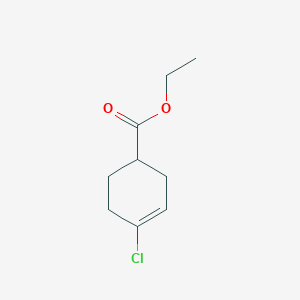

![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
